molecular formula C9H11ClO3 B1668841 Chlorphenesin CAS No. 104-29-0

Chlorphenesin

Cat. No.: B1668841
CAS No.: 104-29-0
M. Wt: 202.63 g/mol
InChI Key: MXOAEAUPQDYUQM-UHFFFAOYSA-N
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Description

Chlorphenesin is a phenol ether compound with the chemical formula C₉H₁₁ClO₃ . It is primarily used as a muscle relaxant and preservative in cosmetics. This compound is known for its ability to block nerve impulses or pain sensations that are sent to the brain, making it effective in treating painful muscular conditions .

Chemical Reactions Analysis

Chlorphenesin undergoes various chemical reactions, including:

Common reagents used in these reactions include periodic acid for oxidation and strong acids or bases for hydrolysis. The major products formed from these reactions are formaldehyde , p-chlorophenol , and glycerol .

Comparison with Similar Compounds

Chlorphenesin can be compared with other muscle relaxants and preservatives:

    This compound Carbamate: This compound is a centrally acting muscle relaxant used to treat muscle pain and spasms.

    Methocarbamol: Another muscle relaxant that acts on the central nervous system. It is often used as an alternative to this compound for muscle relaxation.

    Meclofenoxate: A compound with similar chemical structure but used as a nootropic agent.

This compound is unique in its dual role as both a muscle relaxant and a preservative, making it versatile in various applications.

Properties

IUPAC Name

3-(4-chlorophenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOAEAUPQDYUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049028
Record name Chlorphenesin
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Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorphenesin
Source Human Metabolome Database (HMDB)
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Solubility

1.04e+01 g/L
Record name Chlorphenesin
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Record name Chlorphenesin
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Mechanism of Action

The mechanism of action of chlorphenesin is not well defined, and its effects are measured mainly by subjective responses. It is known that chlorphenesin acts in the central nervous system (CNS) rather than directly on skeletal muscle.
Record name Chlorphenesin
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CAS No.

104-29-0
Record name Chlorphenesin
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Record name Chlorphenesin [INN:BAN]
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Record name Chlorphenesin
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Record name CHLORPHENESIN
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Record name Chlorphenesin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

86–92, 78 °C
Record name Chlorphenesin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Chlorphenesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 25.7 g (0.2 mole) of 4-chlorophenol, 18.5 g (0.25 mole) of glycidol and 1 ml of pyridine was stirred and heated at 85°-90° C. overnight. The pot residue was partitioned between ethyl ether and water. The organic layer was washed with water and brine, dried over sodium sulfate, and concentrated to give a gum which crystallized when triturated with petroleum ether (boiling point range, 30°-60° C.). The solid was collected by filtration and recrystallized from isopropyl ether to yield 27.2 g (67%) of off-white solid, mp 73°-75° C. (lit1 mp 77° C.).
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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